molecular formula C6H4ClNO2S B8751380 5-Chloro-2-nitrobenzenethiol CAS No. 14371-79-0

5-Chloro-2-nitrobenzenethiol

Cat. No.: B8751380
CAS No.: 14371-79-0
M. Wt: 189.62 g/mol
InChI Key: RQEQBGNHQNCKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-nitrobenzenethiol (C₆H₄ClNO₂S, MW: 189.62 g/mol) is a sulfur-containing aromatic compound characterized by a nitro (-NO₂) group at position 2, a chlorine (-Cl) substituent at position 5, and a thiol (-SH) functional group. This compound is notable for its role in fungal xenobiotic metabolism. Studies demonstrate that Mucor circinelloides converts 2,4-dichloro-1-nitrobenzene into this compound via glutathione-S-conjugate and cysteine-S-conjugate β-lyase pathways . These pathways highlight its formation as a metabolite in environmental bioremediation processes, though further research is required to fully elucidate its ecological and toxicological impacts.

Properties

CAS No.

14371-79-0

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.62 g/mol

IUPAC Name

5-chloro-2-nitrobenzenethiol

InChI

InChI=1S/C6H4ClNO2S/c7-4-1-2-5(8(9)10)6(11)3-4/h1-3,11H

InChI Key

RQEQBGNHQNCKCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects : The nitro group in this compound enhances the acidity of the thiol group (pKa ~6–8) compared to 5-chloro-2-methylbenzenethiol (pKa ~8–10), where the methyl group is electron-donating.
  • Reactivity: The thiol group in this compound participates in nucleophilic reactions, forming disulfide bonds or metal complexes. In contrast, the amino group in 5-chloro-2-nitroaniline enables diazotization and coupling reactions.
  • Environmental Fate : Unlike its methyl-substituted analog, this compound is a documented product of fungal enzymatic activity, suggesting a unique biodegradation pathway .

Comparison with Functional Analogs

Functional analogs share similar reactive groups but differ in substitution patterns:

Thiophenols with Nitro Substituents

  • 2-Nitrobenzenethiol : Lacks the chlorine substituent, reducing steric hindrance and altering electrophilic substitution sites.
  • 4-Chloro-2-nitrobenzenethiol : The chlorine at position 4 instead of 5 may influence crystal packing and intermolecular interactions.

Chloro-Nitro Aromatics

  • 2,4-Dichloro-1-nitrobenzene : The precursor to this compound in fungal metabolism. Its higher chlorine content increases hydrophobicity and environmental persistence .

Research Findings and Implications

  • Toxicity Profile: The nitro group in this compound may contribute to oxidative stress in biological systems, a trait less pronounced in methyl- or amino-substituted analogs.
  • Synthetic Utility : The thiol group enables its use in synthesizing sulfides and disulfides, whereas the benzoic acid analog is more suited for carboxylate-based reactions.

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